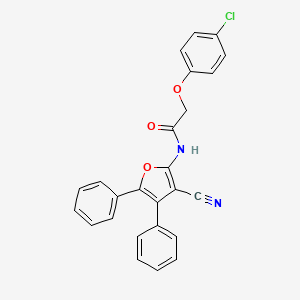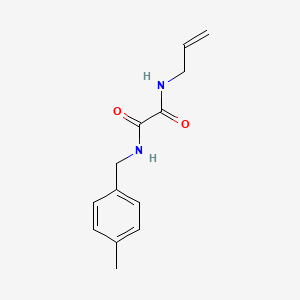
N-allyl-N'-(4-methylbenzyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-N’-(4-methylbenzyl)ethanediamide, also known as AM-404, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the anandamide transporter, which is responsible for the reuptake of the endocannabinoid anandamide. Anandamide is a neurotransmitter that plays a crucial role in the regulation of pain, mood, and appetite. The inhibition of anandamide reuptake by AM-404 leads to an increase in the concentration of anandamide in the brain, which can have various effects on the body.
Mecanismo De Acción
N-allyl-N'-(4-methylbenzyl)ethanediamide exerts its effects by inhibiting the reuptake of anandamide, which is a neurotransmitter that binds to cannabinoid receptors in the brain. Anandamide is rapidly degraded by the enzyme fatty acid amide hydrolase (FAAH), which limits its duration of action. By inhibiting anandamide reuptake, N-allyl-N'-(4-methylbenzyl)ethanediamide increases the concentration of anandamide in the brain, leading to prolonged activation of cannabinoid receptors and the subsequent effects on pain, mood, and appetite.
Biochemical and Physiological Effects:
N-allyl-N'-(4-methylbenzyl)ethanediamide has been shown to have various biochemical and physiological effects on the body. In addition to its analgesic and anti-inflammatory effects, N-allyl-N'-(4-methylbenzyl)ethanediamide has been shown to reduce food intake and body weight in animal models of obesity. The compound has also been shown to have neuroprotective effects, reducing neuronal damage in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-N'-(4-methylbenzyl)ethanediamide has several advantages for lab experiments, including its high potency and selectivity for the anandamide transporter. However, the compound has limited solubility in water, which can make it challenging to work with in some experimental settings. Additionally, the compound has a relatively short half-life, which can limit its duration of action in vivo.
Direcciones Futuras
There are several future directions for research on N-allyl-N'-(4-methylbenzyl)ethanediamide, including its potential use in the treatment of various neurological disorders such as epilepsy, Parkinson's disease, and multiple sclerosis. The compound's effects on appetite and body weight also make it a potential target for the treatment of obesity. Additionally, further research is needed to understand the long-term effects of N-allyl-N'-(4-methylbenzyl)ethanediamide on the brain and body and to determine the optimal dosing and administration strategies for therapeutic use.
Métodos De Síntesis
The synthesis of N-allyl-N'-(4-methylbenzyl)ethanediamide involves the reaction of N-allyl ethylenediamine with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through an SN2 mechanism, resulting in the formation of N-allyl-N'-(4-methylbenzyl)ethanediamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
N-allyl-N'-(4-methylbenzyl)ethanediamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. Studies have shown that N-allyl-N'-(4-methylbenzyl)ethanediamide can alleviate pain in various animal models of pain, including neuropathic pain, inflammatory pain, and visceral pain. The compound has also been shown to reduce inflammation in animal models of arthritis and colitis.
Propiedades
IUPAC Name |
N'-[(4-methylphenyl)methyl]-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-8-14-12(16)13(17)15-9-11-6-4-10(2)5-7-11/h3-7H,1,8-9H2,2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMIPBWOSLJYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6231877 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B5157478.png)

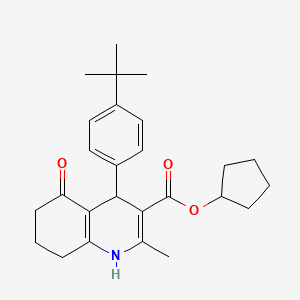
![ethyl 4-[(2-hydroxypropyl)amino]-6-methoxy-3-quinolinecarboxylate](/img/structure/B5157507.png)

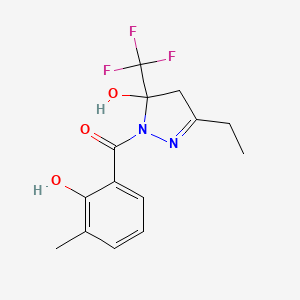
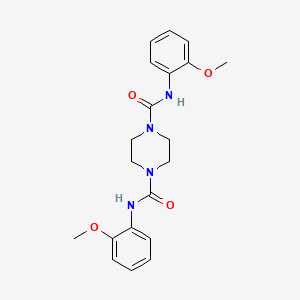
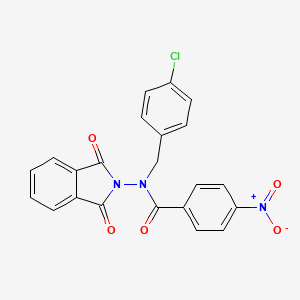
![methyl 2-[({4-[(benzylamino)sulfonyl]-2-methylphenoxy}acetyl)amino]benzoate](/img/structure/B5157538.png)
![methyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5157544.png)
![4,4-dimethyl-1-[2-oxo-2-(1'H-spiro[indene-1,4'-piperidin]-1'-yl)ethyl]-2-pyrrolidinone](/img/structure/B5157547.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5157551.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(4-nitrobenzyl)-1,3-propanediamine](/img/structure/B5157567.png)
